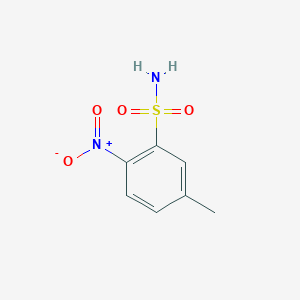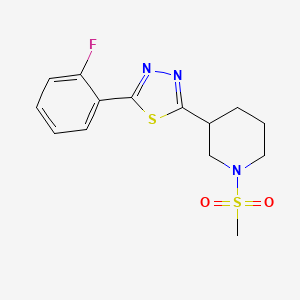
2-(2-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiadiazoles, which are known for their diverse pharmacological activities.
科学的研究の応用
Heterocyclic Chemistry and Pharmacological Activities
Heterocyclic compounds, specifically 1,3,4-thiadiazole derivatives, have garnered significant attention due to their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in these compounds is believed to contribute to their unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities. The development of hybrid molecules through the combination of different molecules in one frame may lead to compounds with interesting biological profiles. This underscores the potential of 2-(2-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole in contributing to the discovery of new drugs with varied biological activities (Mishra et al., 2015).
Pharmacophore Design and Kinase Inhibition
Synthetic compounds with a tri- and tetra-substituted imidazole scaffold, similar in structure to the 1,3,4-thiadiazole derivatives, are known for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, responsible for proinflammatory cytokine release. This highlights the potential of these compounds in the design and development of new selective inhibitors that could play a crucial role in treating inflammatory diseases. It also emphasizes the importance of the structural features of these compounds in achieving high binding selectivity and potency (Scior et al., 2011).
Antiparasitic Activities
The thiadiazole scaffold has been identified as a prominent structure in the development of novel antimalarial and leishmanicidal drugs. This is particularly relevant in the face of drug-resistant strains of parasites disrupting efforts to control diseases like malaria and leishmaniasis. The versatility and pharmacokinetic properties of thiadiazole derivatives make them suitable candidates for the development of new therapeutic agents targeting these diseases. The review of synthetic thiadiazole derivatives with antileishmanial and antimalarial activities underlines the potential of these compounds in combating parasitic infections (Tahghighi & Babalouei, 2017).
Optoelectronic Materials
The inclusion of heterocyclic structures like quinazoline and pyrimidine, which are related to the 1,3,4-thiadiazole derivatives, in π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These compounds have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review emphasizes the significance of these heterocyclic fragments in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This suggests a promising avenue for the application of 2-(2-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole derivatives in the field of materials science (Lipunova et al., 2018).
特性
IUPAC Name |
2-(2-fluorophenyl)-5-(1-methylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S2/c1-22(19,20)18-8-4-5-10(9-18)13-16-17-14(21-13)11-6-2-3-7-12(11)15/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMJLPUJQXACBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2798737.png)

![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2798740.png)
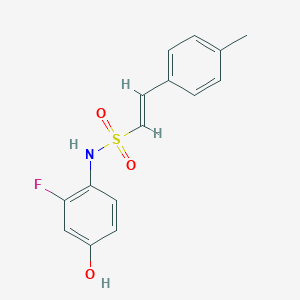
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2798742.png)


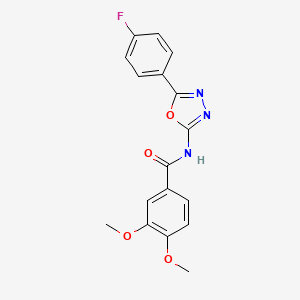
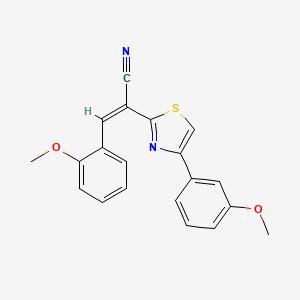
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2798752.png)
![7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
